4-Chloro-7-ethoxy-6,8-dinitroquinoline-3-carbonitrile
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Overview
Description
4-Chloro-7-ethoxy-6,8-dinitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H7ClN4O5 It belongs to the quinoline family, characterized by a fused ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-ethoxy-6,8-dinitroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically involving the reaction of the quinoline derivative with ethyl alcohol in the presence of a base such as sodium ethoxide.
Cyanation: The nitrile group is introduced through a cyanation reaction, often using cyanogen bromide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-ethoxy-6,8-dinitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The ethoxy group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), mild heating.
Reduction: Hydrogen gas, catalysts (palladium on carbon), sodium borohydride, solvents (methanol, ethanol).
Oxidation: Potassium permanganate, solvents (water, acetone), controlled temperature.
Major Products Formed
Substitution: Amino or thiol derivatives of the quinoline compound.
Reduction: Amino derivatives of the quinoline compound.
Oxidation: Aldehyde or carboxylic acid derivatives of the quinoline compound.
Scientific Research Applications
4-Chloro-7-ethoxy-6,8-dinitroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-ethoxy-6,8-dinitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. For example, the nitro groups may participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-ethoxyquinoline-3-carbonitrile: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
7-Ethoxy-6,8-dinitroquinoline-3-carbonitrile: Lacks the chloro group, affecting its substitution reactions.
4-Chloro-6,8-dinitroquinoline-3-carbonitrile: Lacks the ethoxy group, influencing its solubility and reactivity.
Uniqueness
4-Chloro-7-ethoxy-6,8-dinitroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both nitro and nitrile groups allows for diverse chemical reactions, while the ethoxy group enhances its solubility and potential biological activity.
Properties
IUPAC Name |
4-chloro-7-ethoxy-6,8-dinitroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O5/c1-2-22-12-8(16(18)19)3-7-9(13)6(4-14)5-15-10(7)11(12)17(20)21/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXKWDEPZDBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1[N+](=O)[O-])N=CC(=C2Cl)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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